

# Application Notes and Protocols for the Synthesis of N-Nitrosomorpholine

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## Compound of Interest

Compound Name: Morpholine nitrite

Cat. No.: B15179433

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## Introduction

In organic synthesis, the reaction of the secondary amine morpholine with a nitrite source, such as sodium nitrite, under acidic conditions does not yield a stable "**morpholine nitrite**" salt for direct use as a reagent. Instead, this combination leads to the formation of N-nitrosomorpholine (NMOR), a potent carcinogen. The study of this reaction is paramount, primarily in the fields of toxicology and analytical chemistry, to understand and mitigate the formation of carcinogenic nitrosamines in various environments, including food, industrial settings, and biological systems.

This document provides a detailed protocol for the laboratory-scale synthesis of N-nitrosomorpholine, intended for use as a reference standard or in controlled research settings. Due to the hazardous nature of the product, all handling must be performed with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

## Reaction Scheme

The synthesis of N-nitrosomorpholine proceeds via the nitrosation of the secondary amine group of morpholine by nitrous acid ( $\text{HNO}_2$ ), which is generated in situ from the reaction of sodium nitrite with a strong acid, such as hydrochloric acid.

Overall Reaction:

Morpholine + Sodium Nitrite + HCl  $\rightarrow$  N-Nitrosomorpholine + NaCl + H<sub>2</sub>O

## Experimental Protocol: Synthesis of N-Nitrosomorpholine

This protocol is adapted from established procedures for the nitrosation of secondary amines.

Materials and Reagents:

- Morpholine
- Sodium nitrite (NaNO<sub>2</sub>)
- Hydrochloric acid (HCl), concentrated
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Distilled water
- Ice bath

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve morpholine (1.0 equivalent) in distilled water. Cool the flask in an ice bath to 0-5 °C with continuous stirring.
- **Acidification:** Slowly add concentrated hydrochloric acid (1.1 equivalents) to the cooled morpholine solution. Maintain the temperature below 10 °C during the addition.
- **Nitrosation:** Prepare a solution of sodium nitrite (1.1 equivalents) in distilled water. Add this solution dropwise to the stirred, acidic morpholine solution using a dropping funnel over a period of 30-60 minutes, ensuring the reaction temperature remains between 0-5 °C.
- **Reaction Monitoring:** After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up and Extraction:**
  - Transfer the reaction mixture to a separatory funnel.
  - Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
  - Combine the organic extracts.
- **Drying and Solvent Removal:**
  - Dry the combined organic layers over anhydrous sodium sulfate.
  - Filter to remove the drying agent.
  - Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-nitrosomorpholine.
- **Purification (Optional):** If necessary, the crude product can be purified by vacuum distillation or column chromatography on silica gel.

## Data Presentation

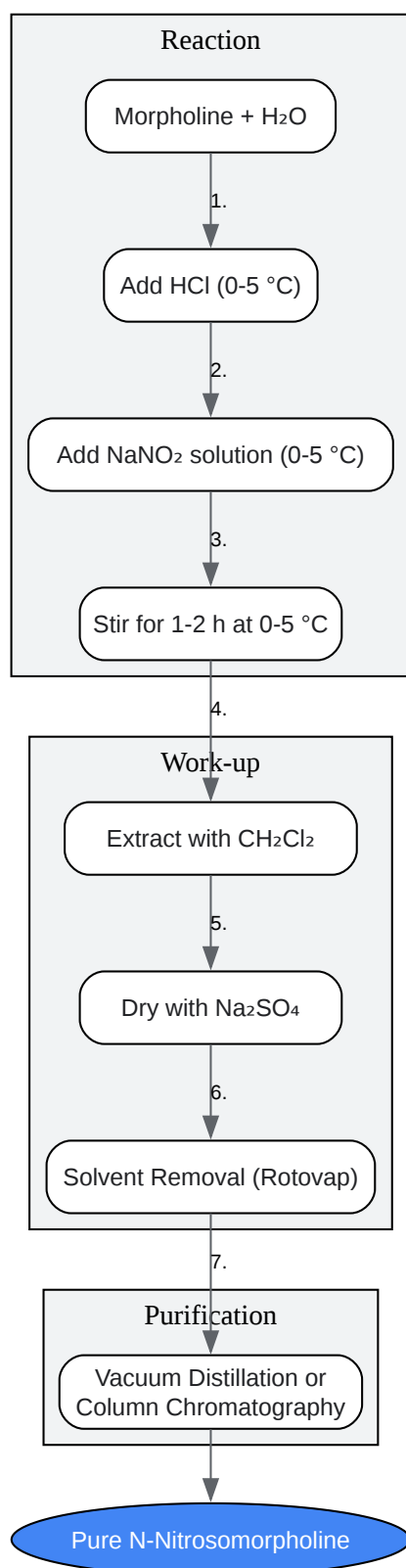
Table 1: Reactant Quantities and Molar Equivalents

Reagent	Molecular Weight ( g/mol )	Molar Equivalent
Morpholine	87.12	1.0
Sodium Nitrite	69.00	1.1
Hydrochloric Acid (conc.)	36.46	1.1

Table 2: Physical and Spectroscopic Data of N-Nitrosomorpholine

Property	Value
Molecular Formula	C <sub>4</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	116.12 g/mol
Appearance	Pale yellow solid or oil
Melting Point	29 °C
Boiling Point	224 °C
<sup>1</sup> H NMR (CDCl <sub>3</sub> , δ)	3.5-4.0 (m, 4H), 4.2-4.5 (m, 4H)
<sup>13</sup> C NMR (CDCl <sub>3</sub> , δ)	45.1, 66.8
Mass Spectrum (m/z)	116 (M <sup>+</sup> )

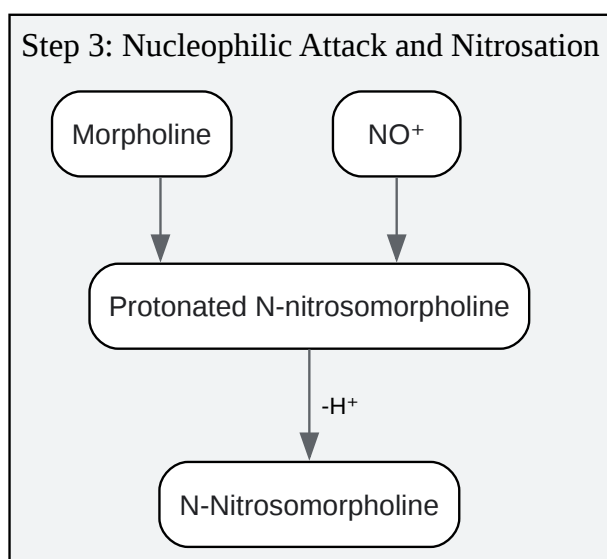
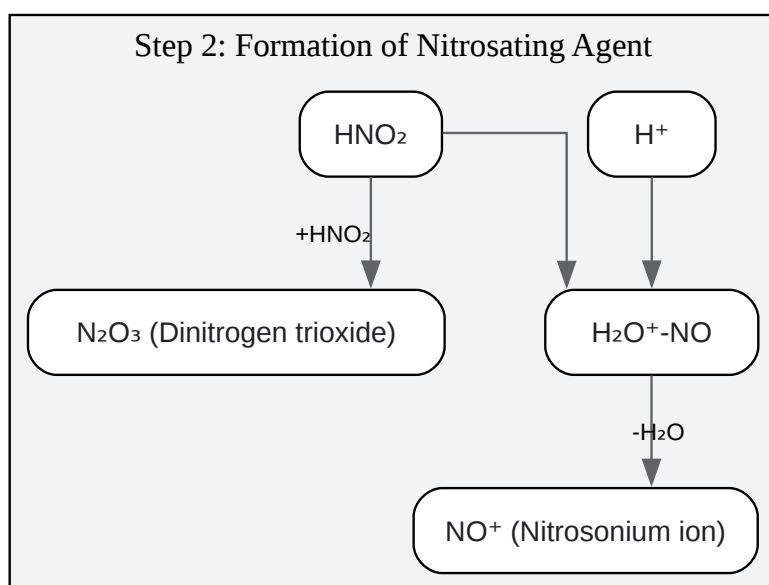
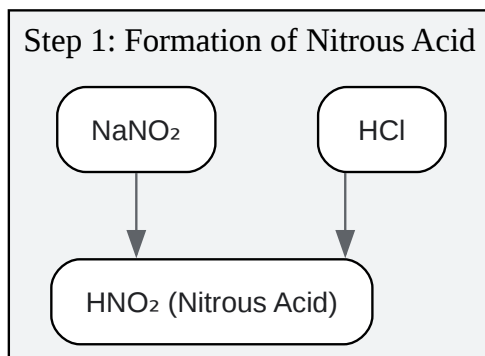
## Experimental Workflow



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Caption: Experimental workflow for the synthesis of N-Nitrosomorpholine.

## Signaling Pathway/Reaction Mechanism



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Caption: Mechanism of N-nitrosomorpholine formation.

Disclaimer: N-Nitrosomorpholine is a suspected human carcinogen and should be handled with extreme caution. This protocol is intended for informational purposes for qualified researchers and should only be performed in a laboratory with appropriate safety measures in place.

Always consult the Safety Data Sheet (SDS) for all reagents before use.

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